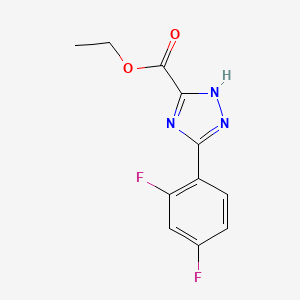
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate: This compound has a thiadiazole ring instead of a triazole ring.
Ethyl 2-(2,4-Difluorophenyl)-2,2-difluoroacetate: This compound has a difluoroacetate group instead of a triazole ring.
Uniqueness
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of a triazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F2N3O2 |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
ethyl 3-(2,4-difluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |
Clé InChI |
NVTBNJLUWKFEGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


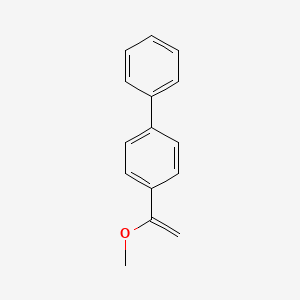


![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
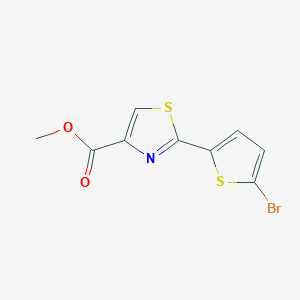
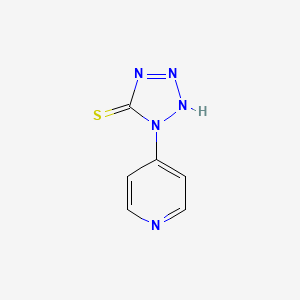

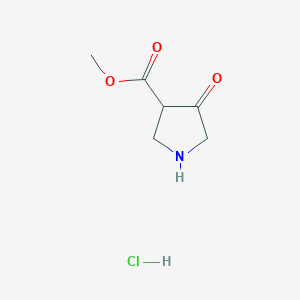
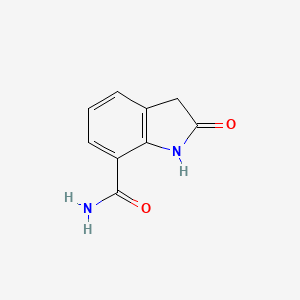
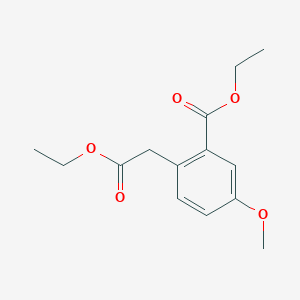


![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
